2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride
Overview
Description
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride is a chemical compound with the molecular formula C14H12Cl2N2. It is a derivative of benzimidazole, a class of heterocyclic compounds known for their wide range of biological activities.
Mechanism of Action
Target of Action
Benzimidazole derivatives, which this compound is a part of, are known to have a wide range of therapeutic applications . They are used in the development of many pharmaceutical agents, including Angiotensin II receptor blockers and anthelmintic agents .
Mode of Action
Benzimidazole derivatives are known to interact with their targets in various ways, depending on the specific derivative and target . For instance, some benzimidazole-based salts exhibit moderate second harmonic generation (SHG) responses and ferroelectric properties .
Biochemical Pathways
Benzimidazole derivatives are known to affect various biochemical pathways, depending on the specific derivative and its targets .
Pharmacokinetics
The compound’s molecular weight is 27917 , which could potentially influence its pharmacokinetic properties.
Result of Action
Some benzimidazole derivatives are known to have various effects, such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic effects .
Biochemical Analysis
Biochemical Properties
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to significant changes in cellular processes .
Cellular Effects
The effects of this compound on cells are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. These interactions can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. The compound’s ability to bind to specific sites on enzymes or receptors is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but can degrade over time, leading to changes in its biological activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to changes in metabolic flux and metabolite levels. These interactions can have significant implications for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues. These interactions can influence the compound’s localization and its overall effectiveness .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect the compound’s interactions with biomolecules and its overall biological activity .
Preparation Methods
The synthesis of 2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride typically involves the reaction of 1-phenyl-1H-benzoimidazole with chloromethylating agents under specific conditions. One common method includes the use of chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethylating agent .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols, leading to the formation of various derivatives.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation to form N-oxides or reduction to form dihydro derivatives.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts to form biaryl compounds.
Common reagents and conditions used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) .
Scientific Research Applications
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with antimicrobial, antiviral, and anticancer properties.
Biological Research: The compound is used in studies investigating the mechanisms of action of benzimidazole derivatives and their interactions with biological targets.
Materials Science: It is employed in the development of novel materials, including polymers and nanomaterials, due to its unique chemical properties.
Comparison with Similar Compounds
2-Chloromethyl-1-phenyl-1H-benzoimidazole hydrochloride can be compared with other benzimidazole derivatives such as:
2-(Chloromethyl)benzimidazole: Similar in structure but lacks the phenyl group, leading to different chemical and biological properties.
1-Methyl-2-(chloromethyl)benzimidazole: Contains a methyl group instead of a phenyl group, affecting its reactivity and applications.
2-(Chloromethyl)-1H-benzo[d]imidazole: Another derivative with different substitution patterns on the benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-(chloromethyl)-1-phenylbenzimidazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2.ClH/c15-10-14-16-12-8-4-5-9-13(12)17(14)11-6-2-1-3-7-11;/h1-9H,10H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAAHGMPGADCLLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187932-60-0 | |
Record name | 1H-Benzimidazole, 2-(chloromethyl)-1-phenyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187932-60-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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